![molecular formula C17H16FN3O4S B2556149 methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-92-4](/img/structure/B2556149.png)
methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound “methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a thiophene ring, which is a heterocyclic compound with a sulfur atom. The molecule also contains amide and carbamate functional groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings likely contribute to the compound’s aromaticity, while the amide and carbamate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound involved in various synthetic pathways, demonstrating its versatility in chemical synthesis. This compound is part of a broader category of chemicals that serve as intermediates in the synthesis of pharmacologically active molecules. The methodologies used for the synthesis of related compounds involve palladium-catalyzed couplings and intramolecular cyclizations, highlighting the compound's role in facilitating the creation of complex molecular architectures (Calhelha & Queiroz, 2010). Additionally, research has explored the use of carboxamides and carboxylic acids in synthesis processes, emphasizing the compound's utility in producing various amide derivatives (Mukaiyama, Aikawa, & Kobayashi, 1976).
Pharmacological Research
While the specific compound is not directly mentioned in pharmacological contexts within the provided research, similar molecules have been studied for their potential in developing new antibacterial agents. For instance, pyrido[1,2,3-de][1,4]benzoxazine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of this class of compounds in contributing to novel therapeutic agents (Asahina, Takei, Kimura, & Fukuda, 2008).
Material Science and Photophysics
The exploration of new materials and photophysical properties has also seen the use of structurally related compounds. For example, novel platinum(II) complexes with N-heterocyclic carbene ligands have been synthesized, where the variations in the electronic properties of ligands significantly affect phosphorescent emission efficiencies. This research illustrates the potential application of similar compounds in developing materials for organic light-emitting diodes (OLEDs) and other photophysical applications (Bachmann, Suter, Blacque, & Venkatesan, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-carbamoyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-25-17(24)21-7-6-11-12(8-21)26-16(13(11)14(19)22)20-15(23)9-2-4-10(18)5-3-9/h2-5H,6-8H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCGFNYDSTVNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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